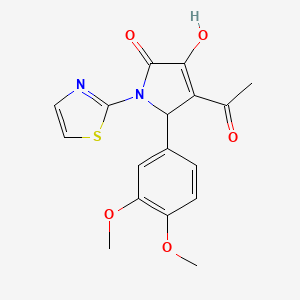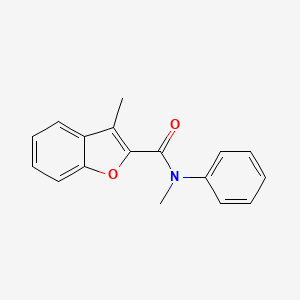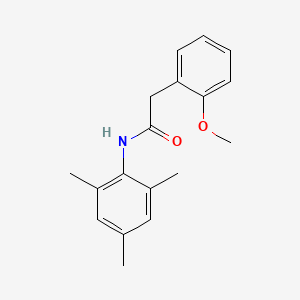![molecular formula C17H19NO4S B5540916 methyl N-benzyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5540916.png)
methyl N-benzyl-N-[(4-methylphenyl)sulfonyl]glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves reactions between specific sulfonyl chlorides and amines. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS), a compound with similarities to methyl N-benzyl-N-[(4-methylphenyl)sulfonyl]glycinate, was achieved through the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was determined using techniques like FTIR, NMR, and X-ray diffraction. These studies provide detailed insights into the molecular geometry and vibrational frequencies, which are crucial for understanding the compound's physical and chemical behavior (Sarojini et al., 2012).
Chemical Reactions and Properties
Sulfonamide compounds typically demonstrate stability arising from hyperconjugative interactions and charge delocalization, as analyzed using Natural Bond Orbital (NBO) analysis. For example, in the case of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, studies reveal important insights into its stability and reactivity (Sarojini, Krishnan, Kanakam, & Muthu, 2013).
Physical Properties Analysis
The physical properties, including thermal stability, of sulfonamide compounds can be determined through thermo gravimetric analysis (TGA) and differential thermal analysis (DTA). These analyses provide critical information regarding the compound's behavior under various temperature conditions (Sarojini et al., 2013).
Chemical Properties Analysis
The chemical properties, such as Frontier Molecular Orbitals (FMOs) and molecular electrostatic potential, are essential for understanding the reactivity and interaction of sulfonamide compounds with other molecules. For example, studies on 4-methyl-N-(3-nitrophenyl)benzene sulfonamide provide insights into its electronic structure and potential chemical interactions (Sarojini et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis of Optically Active α-Amino Acid Derivatives
- Study Overview : Utilizing methyl N-benzyl-N-[(4-methylphenyl)sulfonyl]glycinate derivatives, optically active syn-α-amidoalkylphenyl sulfones were synthesized from chiral aldehydes. This process led to the production of important building blocks for biologically active compounds, including β-hydroxy-α-amino acid and α,β-diamino acid esters (Foresti et al., 2003).
Synthesis of 4-Aryl-Tetrahydroisoquinolines
- Research Focus : A study developed synthetic equivalents based on the Weinreb Amide (WA) functionality, which included N-benzylation and addition of arylmagnesium halide. This process facilitated the synthesis of N-phenylsulfonyl protected 4-aryl-tetrahydroisoquinolines, demonstrating the versatility of this compound in organic synthesis (Kommidi et al., 2010).
Spectroscopic and Structural Analysis
- Study Details : Research conducted on a sulfonamide compound related to methyl N-benzyl-N-[(4-methylphenyl)sulfonyl]glycinate focused on spectroscopic and structural analysis. This included FTIR, FT-Raman, NMR, and single-crystal X-ray diffraction studies, providing insights into the stability and electronic properties of the molecule (Sarojini et al., 2013).
Anion Exchange Polymer Electrolytes
- Application : A study highlighted the synthesis of guanidinium-functionalized anion exchange polymer electrolytes via activated fluorophenyl-amine reaction, showcasing the application of related compounds in polymer chemistry (Kim et al., 2011).
Enantioselective Inclusion
- Research Findings : This study demonstrated the high enantioselectivity of crystalline (R)-phenylglycyl-(R)-phenylglycine in including methyl phenyl sulfoxides and benzyl methyl sulfoxides. The research provided important insights into the molecular interactions and stereochemistry of such inclusions (Akazome et al., 2000).
Polymerization Studies
- Study Overview : The research focused on the polymerization of glycidyl phenyl ether using various benzyl p-hydroxyphenyl methyl sulfonium salts, revealing the impact of substituents on initiator activity and providing insights into the mechanistic aspects of the initiation reaction (Hamazu et al., 1993).
Fluorescent Probes for Glyphosate Detection
- Application : A study synthesized a dual-functional probe for the detection of Cu2+ and Fe3+ ions, which also exhibited sensitivity and selectivity for glyphosate detection. This application showcases the potential of methyl N-benzyl-N-[(4-methylphenyl)sulfonyl]glycinate derivatives in environmental and food sample analysis (Sun et al., 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-14-8-10-16(11-9-14)23(20,21)18(13-17(19)22-2)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTURTJONNOOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[2-furyl(oxo)acetyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540833.png)
![2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5540834.png)
![N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5540843.png)
![4-(4-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]butanamide hydrochloride](/img/structure/B5540851.png)
![2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5540866.png)
![4-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5540869.png)

![1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5540886.png)
![2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540888.png)
![N-[4-methyl-2-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5540893.png)

![3-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-pyridinol](/img/structure/B5540910.png)

